molecular formula C21H26N2O2 B12630028 acetic acid;N-hexylacridin-9-amine CAS No. 920746-62-9

acetic acid;N-hexylacridin-9-amine

Cat. No.: B12630028
CAS No.: 920746-62-9
M. Wt: 338.4 g/mol
InChI Key: JVZLUCJKIWIVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;N-hexylacridin-9-amine is a compound that combines the properties of acetic acid and N-hexylacridin-9-amine. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and various industrial applications. N-hexylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound with a wide range of biological activities. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N-hexylacridin-9-amine typically involves the reaction of N-hexylacridin-9-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of N-hexylacridin-9-amine: This can be synthesized by reacting acridine with hexylamine in the presence of a suitable catalyst.

    Reaction with Acetic Anhydride: N-hexylacridin-9-amine is then reacted with acetic anhydride in the presence of an acid catalyst such as phosphoric acid or sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N-hexylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetic acid;N-hexylacridin-9-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;N-hexylacridin-9-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with similar biological activities.

    N-hexylacridine: A derivative with similar chemical properties.

    Acetic acid derivatives: Compounds with similar chemical reactivity.

Uniqueness

Acetic acid;N-hexylacridin-9-amine is unique due to its combined properties of acetic acid and N-hexylacridin-9-amine. This combination results in a compound with enhanced biological activities and potential therapeutic applications. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

920746-62-9

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

acetic acid;N-hexylacridin-9-amine

InChI

InChI=1S/C19H22N2.C2H4O2/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;1-2(3)4/h5-8,10-13H,2-4,9,14H2,1H3,(H,20,21);1H3,(H,3,4)

InChI Key

JVZLUCJKIWIVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.